JNK3alpha1 Inhibition: A 157-Fold Selectivity Window Over JNK1
2-(3-Chlorophenyl)azetidine exhibits potent inhibition of JNK3alpha1 with an IC50 of 6 nM. Crucially, its activity against the closely related JNK1 isoform is 940 nM, establishing a 157-fold selectivity for JNK3 over JNK1 within the same assay platform [1]. This selectivity profile is a key differentiator from pan-JNK inhibitors.
| Evidence Dimension | JNK3alpha1 vs. JNK1 inhibition potency |
|---|---|
| Target Compound Data | JNK3alpha1 IC50 = 6 nM; JNK1 IC50 = 940 nM |
| Comparator Or Baseline | Pan-JNK inhibitor AS601245 (hJNK3 IC50 = 70 nM; hJNK1 IC50 = 150 nM) |
| Quantified Difference | Selectivity Ratio (JNK1 IC50 / JNK3 IC50) = 157 for target compound vs. 2.1 for AS601245 |
| Conditions | Biochemical assay using biotinylated FL-ATF-2 as substrate, measured by homogeneous time-resolved fluorescence (HTRF) after 22 minutes [1]. |
Why This Matters
This high degree of intra-family selectivity is critical for minimizing off-target effects in JNK3-dependent neurological disease models, offering a cleaner pharmacological tool than less selective alternatives.
- [1] BindingDB. (n.d.). BDBM50577621 (CHEMBL4872493) Affinity Data. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50577621 View Source
